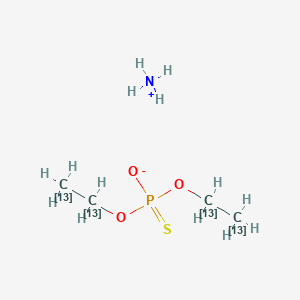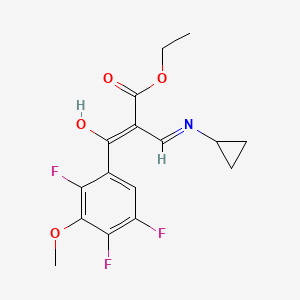
Dehydro Nifedipine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Nifedipine N-Oxide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of Nifedipine, a well-known calcium channel blocker used to treat hypertension and angina.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Nifedipine N-Oxide typically involves the oxidation of Nifedipine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydro Nifedipine N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed to reduce the N-oxide group back to the parent compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For instance, halogenated derivatives may exhibit enhanced biological activity .
Applications De Recherche Scientifique
Dehydro Nifedipine N-Oxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating calcium channels.
Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Dehydro Nifedipine N-Oxide involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to lowered blood pressure and increased oxygen supply to the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Similar to Nifedipine but with different pharmacokinetic properties.
Uniqueness
Dehydro Nifedipine N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
88434-69-9 |
|---|---|
Formule moléculaire |
C₁₇H₁₆N₂O₇ |
Poids moléculaire |
360.32 |
Synonymes |
2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)

